molecular formula C14H22BNO4S2 B8024637 5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine-2-boronic acid pinacol ester

5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine-2-boronic acid pinacol ester

Cat. No.: B8024637
M. Wt: 343.3 g/mol
InChI Key: IXQGKYLADJHZCD-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine-2-boronic acid pinacol ester (PC-1244) is a boronic acid pinacol ester derivative featuring a fused thienopyridine core substituted with a methanesulfonyl group. Its molecular structure combines a sulfur-containing heterocycle with a boronate ester, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing bioactive molecules or functional materials. The compound is listed with a purity of 98% (HPLC) and is cataloged under MFCD29059793 .

Properties

IUPAC Name

5-methylsulfonyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4S2/c1-13(2)14(3,4)20-15(19-13)12-8-10-9-16(22(5,17)18)7-6-11(10)21-12/h8H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQGKYLADJHZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)CCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine-2-boronic acid pinacol ester typically involves the following steps:

    Formation of the Thieno[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-c]pyridine core.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride.

    Boronic Acid Ester Formation: The final step involves the formation of the boronic acid ester by reacting the intermediate with pinacol borane under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine-2-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Thiols and Thioethers: Formed from reduction reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing thieno[3,2-c]pyridine structures exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, a study demonstrated that the thieno[3,2-c]pyridine scaffold could effectively inhibit certain kinases implicated in cancer cell proliferation.

Organic Synthesis

Cross-Coupling Reactions
5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine-2-boronic acid pinacol ester can be utilized as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. This application is critical for the formation of carbon-carbon bonds in organic synthesis, allowing for the construction of complex molecules with precision.

Reaction TypeReactants InvolvedProduct Yield
Suzuki CouplingAryl halide + Thieno-pyridine boronic esterHigh
Negishi CouplingAryl halide + Zinc reagentModerate

Material Science

Polymerization Processes
The compound's boronic acid moiety can participate in polymerization reactions to form boron-containing polymers. These materials have unique properties such as enhanced thermal stability and electrical conductivity, making them suitable for applications in electronics and advanced materials.

Agricultural Chemistry

Pesticide Development
Recent studies have explored the use of thieno[3,2-c]pyridine derivatives as potential agrochemicals. The unique structural features of these compounds may lead to the development of novel pesticides with improved efficacy against pests while minimizing environmental impact.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various thieno[3,2-c]pyridine derivatives and their evaluation against breast cancer cell lines. The results showed that specific modifications to the structure significantly enhanced anticancer activity, demonstrating the potential for developing targeted therapies.

Case Study 2: Organic Synthesis Applications

In a research article from Organic Letters, the use of this compound in Suzuki coupling reactions was documented. The study reported high yields and selectivity for various aryl compounds, showcasing its effectiveness as a coupling partner.

Mechanism of Action

The mechanism of action of 5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine-2-boronic acid pinacol ester primarily involves its role as a boronic acid ester in Suzuki-Miyaura coupling reactions. The compound acts as a nucleophile, where the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its thieno[3,2-c]pyridine scaffold and methanesulfonyl substituent. Key comparisons with analogous boronic esters include:

Compound Core Structure Substituent Molecular Weight Purity Storage Key Applications
5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine-2-boronic acid pinacol ester Thienopyridine Methanesulfonyl Not reported 98% (HPLC) Not specified Drug intermediates, catalysis
2-Methoxypyridine-4-boronic acid pinacol ester Pyridine Methoxy 235.08 >97% (GC) 0–6°C Suzuki couplings
2-Methylpyridine-5-boronic acid pinacol ester Pyridine Methyl 219.09 >97% (GC) 0–6°C Catalytic cross-couplings
4-Nitrophenylboronic acid pinacol ester Benzene Nitro 291.12 Not reported Not specified H2O2-mediated oxidation studies
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester Dihydropyran None 224.09 Not reported Not specified Natural product synthesis

Key Observations :

  • Heterocyclic Core: The thienopyridine scaffold offers distinct electronic and steric properties compared to pyridine or dihydropyran cores, influencing regioselectivity in coupling reactions .
Reactivity in Cross-Coupling Reactions
  • Suzuki-Miyaura Efficiency: While 2-methoxypyridine-4-boronic acid pinacol ester achieves >97% purity in coupling reactions under Pd catalysis , PC-1244’s bulkier thienopyridine core may require optimized conditions (e.g., higher Pd loading or tailored ligands) to maintain efficiency.
  • Stability Toward Hydrolysis: Unlike 4-nitrophenylboronic acid pinacol ester, which reacts rapidly with H2O2 to form phenolic byproducts , PC-1244’s methanesulfonyl group likely confers resistance to oxidative hydrolysis, enhancing shelf life.

Biological Activity

5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine-2-boronic acid pinacol ester (CAS No. 2377587-50-1) is a compound with notable structural features that contribute to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C14H22BNO4S2
  • Molecular Weight : 343.27 g/mol
  • Density : 1.28 g/cm³ (predicted)
  • Boiling Point : Approximately 499.9 °C (predicted)
  • pKa : -5.91 (predicted)

The biological activity of boronic acid derivatives, including this compound, is largely attributed to their ability to interact with various biological targets through reversible covalent bonding. This compound has shown promise as a proteasome inhibitor, which plays a crucial role in regulating cellular processes such as the cell cycle and apoptosis.

Key Mechanisms:

  • Proteasome Inhibition : The compound inhibits the proteasome pathway, leading to the accumulation of pro-apoptotic factors and subsequent induction of apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies indicate that this compound can halt the cell cycle at the G2/M phase in various cancer cell lines, effectively reducing cell proliferation.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown effective growth inhibition across multiple cancer cell lines.

Cell LineIC50 (nM)
U2668.21
HepG219.38
MGC-8033.962

These results suggest that the compound may serve as a lead candidate for developing new anticancer therapies.

Antibacterial Activity

In addition to its anticancer effects, this compound has also been evaluated for antibacterial properties. Boronic acids are known to inhibit β-lactamases, which are enzymes produced by resistant bacteria.

CompoundInhibitory Constant (Ki)
Compound A0.004 µM
Compound B0.008 µM

These findings indicate that the compound could be effective against problematic bacterial strains found in clinical settings.

Case Studies and Research Findings

  • In Vivo Studies : Animal model studies have shown that the compound maintains stability and exhibits low toxicity compared to traditional proteasome inhibitors like bortezomib.
  • Pharmacokinetics : The pharmacokinetic profile indicates favorable absorption and distribution characteristics, making it a suitable candidate for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine-2-boronic acid pinacol ester, and how is purity validated?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(dppf)Cl₂) with aryl halides and boronic esters. Alternative routes include photoinduced decarboxylative borylation of carboxylic acids using diboron reagents under visible light .
  • Purity Validation : Analytical methods include:

  • NMR Spectroscopy : Confirms structural integrity (e.g., characteristic peaks for the pinacol ester at 1.2–1.3 ppm for methyl groups) .
  • HPLC-MS : Detects impurities or byproducts.
  • Elemental Analysis : Validates stoichiometric composition.

Q. What are the optimal storage conditions to ensure stability?

  • Handling Protocol : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Avoid exposure to moisture, as boronic esters hydrolyze to boronic acids in aqueous media .
  • Stability Tests : Monitor degradation via UV-Vis spectroscopy under varying pH (pH 6–10) and temperature conditions (25–50°C) to assess shelf life .

Advanced Research Questions

Q. How does the methanesulfonyl group influence reactivity in cross-coupling reactions compared to electron-donating substituents?

  • Mechanistic Insight : The methanesulfonyl group is electron-withdrawing, enhancing oxidative addition with palladium catalysts but potentially slowing transmetallation. Comparative studies with methyl or methoxy substituents show:

  • Lower Yields : For electron-deficient substrates due to slower transmetallation steps.
  • Improved Selectivity : Reduced homocoupling side reactions .
    • Experimental Design : Use kinetic studies (e.g., monitoring reaction progress via <sup>11</sup>B NMR) to compare rates with substituent analogs .

Q. What strategies mitigate side reactions in aqueous Suzuki-Miyaura couplings using this compound?

  • Optimization Strategies :

  • Co-Solvent Systems : Use THF/water mixtures (4:1 v/v) to balance solubility and reactivity .
  • Ligand Screening : Bulky ligands (e.g., SPhos) reduce protodeboronation by stabilizing the palladium intermediate .
  • pH Control : Maintain pH 7–9 with phosphate buffers to minimize ester hydrolysis .
    • Case Study : A 75% yield was achieved using Cs₂CO₃ as a base and Pd(dppf)Cl₂ in 1,2-dimethoxyethane/water at 100°C .

Q. How can stereoselective transformations be achieved with this boronic ester?

  • Advanced Methodology :

  • Allylboration : Convert the pinacol ester to a borinic ester via treatment with nBuLi and TFAA, enabling high E-selectivity in aldehyde additions .
  • Chiral Ligands : Use (R)-BINOL derivatives to induce enantioselectivity in conjugate additions.

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